L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine is a tetrapeptide composed of four amino acids: valine, asparagine, asparagine, and threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like peptidases.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases or acid/base hydrolysis.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.
Major Products
Hydrolysis: Produces individual amino acids (valine, asparagine, threonine).
Oxidation: Modified peptides with oxidized side chains.
Substitution: Peptides with altered functional groups.
Scientific Research Applications
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-asparaginyl-L-asparaginyl-L-leucyl-L-proline
- L-Asparaginyl-L-valyl-L-threonyl-L-valine
Uniqueness
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
798540-91-7 |
---|---|
Molecular Formula |
C17H30N6O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H30N6O8/c1-6(2)12(20)16(29)22-8(4-10(18)25)14(27)21-9(5-11(19)26)15(28)23-13(7(3)24)17(30)31/h6-9,12-13,24H,4-5,20H2,1-3H3,(H2,18,25)(H2,19,26)(H,21,27)(H,22,29)(H,23,28)(H,30,31)/t7-,8+,9+,12+,13+/m1/s1 |
InChI Key |
QIDVLJHMMHLJSH-KIXCIYMXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.